molecular formula C13H11N3O B8530803 6-(1H-imidazol-1-yl)-2-methoxy-quinoline

6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Cat. No. B8530803
M. Wt: 225.25 g/mol
InChI Key: ADTPXBCUODLVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-imidazol-1-yl)-2-methoxy-quinoline is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1H-imidazol-1-yl)-2-methoxy-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1H-imidazol-1-yl)-2-methoxy-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-imidazol-1-yl-2-methoxyquinoline

InChI

InChI=1S/C13H11N3O/c1-17-13-5-2-10-8-11(3-4-12(10)15-13)16-7-6-14-9-16/h2-9H,1H3

InChI Key

ADTPXBCUODLVPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)N3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromo-2-methoxy-quinoline (19 g; 79.8 mmol; RN: 99455-05-7) was dissolved in dry DMF (100 mL), imidazole (5.7 g; 84 mmol), K2CO3 (11.6 g, 84 mmol), and CuI (1.1 g, 4.2 mmol) were added at r.t. under stirring and in argon atmosphere. The resulting mixture was heated at 150° C. for 48 hours. The reaction mixture was cooled at r.t. and poured into 2% (w/w) aqueous EDTA solution (600 mL), the resulting precipitate was filtered and washed with water, dried and then suspended in hexane/AcOEt. The resulting suspension was stirred for 10 min., filtered and the collected title product was dried, 14 g (yield 78%) of white crystals were obtained. C13H11N3O, MW: 225.25. MS (ESI) m/z: 226 (M+1). 1H-NMR (200 MHz, CDCl3) ppm: 3.6 (s, 3H), 6.97 (s, 1H), 7.51 (s, 1H), 7.82 (d, 1H), 8.10 (dd, 1H), 8.13 (d, 1H), 8.27 (s, 1H), 8.84 (d, 1H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
78%

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